molecular formula C19H16N6O3S B2406887 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 852143-04-5

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2406887
CAS No.: 852143-04-5
M. Wt: 408.44
InChI Key: QDVFAGVUDFWYJC-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a heterocyclic compound that features a complex structure incorporating indole, triazole, and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.

    Synthesis of the Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Thioether Formation: The indole and triazole intermediates are then linked through a thioether bond, typically using thiolating agents.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the indole and triazole rings.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted acetamide and nitrophenyl derivatives are formed.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Triazole Derivatives: Compounds such as fluconazole and voriconazole.

    Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenylhydrazine.

Uniqueness

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to its combination of indole, triazole, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-24-18(15-10-20-16-5-3-2-4-14(15)16)22-23-19(24)29-11-17(26)21-12-6-8-13(9-7-12)25(27)28/h2-10,20H,11H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFAGVUDFWYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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